molecular formula C13H14N2O4S2 B1681063 N-Succinimidyl 4-(2-pyridyldithio)butanoate CAS No. 115088-06-7

N-Succinimidyl 4-(2-pyridyldithio)butanoate

カタログ番号 B1681063
CAS番号: 115088-06-7
分子量: 326.4 g/mol
InChIキー: JSHOVKSMJRQOGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a bifunctional linker used in antibody-drug conjugation (ADC) . It is a small fragment that can be linked to DM4 conjugates .


Synthesis Analysis

SPDB is typically used for antibody lysine functionalization . It is prepared as previously described .


Molecular Structure Analysis

The molecular formula of SPDB is C13H14N2O4S2 . It has a molecular weight of 326.39 .


Chemical Reactions Analysis

SPDB is a disulfide linker that is unstable at high glutathione concentrations . It is used in the maytansinoid-based ADC naratuximab emtansine .


Physical And Chemical Properties Analysis

SPDB has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±55.0 °C at 760 mmHg, and a flash point of 244.2±31.5 °C .

科学的研究の応用

Antibody-Drug Conjugation (ADC)

SPDB is widely used as a bifunctional linker in the development of ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, which can then selectively target and kill cancer cells. For example, anti-EGFR-SPDB-DM4 is an ADC that utilizes SPDB as a linker .

Targeted Cancer Therapy

SPDB-linked ADCs have shown efficacy against various cancers, including Merkel cell carcinoma. These ADCs have even been granted orphan status by the U.S. Food and Drug Administration (FDA) for their potential in treating rare diseases .

Enhancing Drug Potency

The use of SPDB as a linker in ADCs can enhance the potency of the drug payload. By ensuring targeted delivery to cancer cells, SPDB-linked ADCs can deliver highly potent drugs without affecting healthy cells .

Functionalization of Antibody Lysines

SPDB is one of the most common reagents for functionalizing lysine residues on antibodies. This modification allows for the attachment of various payloads, including drugs or imaging agents .

Hydrophilic Linker Design

A hydrophilic disulfide linker has been generated by modifying SPDB with a sulfonate group. This modification aims to improve the solubility and pharmacokinetics of ADCs .

Synthesis of DNA Alkylating Agents

SPDB has been used in the synthesis of novel antibody-drug conjugates that act as potent DNA alkylating agents, offering a new approach to targeted cancer therapy .

作用機序

SPDB is part of the ADC, which is composed of a monoclonal antibody, a cytotoxic payload, and a specialized chemical linker that connects the monoclonal antibody and payload . Upon binding to the corresponding antigen on the surface of tumor cells, the ADC/antigen complex is internalized and then the payloads are released, leading to cytotoxicity and cell death .

将来の方向性

The clinical applications for ADCs, including those using SPDB as a linker, continue to expand . Key strategies to improve patient outcomes include better patient selection for treatment and the identification of mechanisms of therapy resistance .

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOVKSMJRQOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347476
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 4-(2-pyridyldithio)butanoate

CAS RN

115088-06-7
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 11a (1.10 g, 4.8 mmol) and N-hydroxysuccinimide (0.64 g, 5.5 mmol) were dissolved in dichloromethane (50 mL). The solution was magnetically stirred as 1-[3-(dimethylamino)propyl]-3 ethylcarbodiimide (1.05 g, 5.5 mmol) was added. After 2 h, ethyl acetate (150 mL) was added and the solution was transferred to a separatory funnel and washed consecutively with 0.5 M HCl (30 mL) and saturated sodium chloride (20 mL). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was removed under vacuum. The residue was taken up in a minimum volume of ethyl acetate and was purified by silica chromatography using a mobile phase of hexanes:ethyl acetate:acetic acid (2.5:1:0.02, v/v/v). Fractions containing pure product were combined and solvent was removed to give N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB, 3a) (1.2 g, 76% yield). 1H NMR (CDCl3): δ 2.12-2.19 (2H, m), 2.78-2.87 (6H, m), 2.91 (2H, t, J=7.0), 7.06-7.12 (1H, m), 7.62-7.71 (2H, m), 8.48 (1H, d, 4.4 Hz). MS (M+Na+) Found: 348.8 Calculated: 349.4.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl 4-(2-pyridyldithio)butanoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl 4-(2-pyridyldithio)butanoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl 4-(2-pyridyldithio)butanoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl 4-(2-pyridyldithio)butanoate
Reactant of Route 5
Reactant of Route 5
N-Succinimidyl 4-(2-pyridyldithio)butanoate
Reactant of Route 6
Reactant of Route 6
N-Succinimidyl 4-(2-pyridyldithio)butanoate

Q & A

Q1: How does SPDB contribute to the function of Antibody-Drug Conjugates (ADCs)?

A1: SPDB acts as a cleavable linker in ADCs. It forms a bridge between a monoclonal antibody and a cytotoxic payload, typically a maytansinoid like DM1 or DM4 [, , , ]. This linker is designed to be stable in circulation but cleavable within the target cancer cell, releasing the potent cytotoxic agent.

Q2: What happens once the ADC with SPDB linker reaches the target cancer cell?

A2: The antibody component of the ADC binds to a specific antigen on the surface of the target cancer cell. This binding triggers internalization of the ADC-antigen complex. Once inside the cell, typically within lysosomes, the SPDB linker is cleaved [, , ], releasing the maytansinoid payload.

Q3: How does the release of the maytansinoid impact the cancer cell?

A3: Maytansinoids, such as DM1 and DM4, are potent anti-mitotic agents. Upon release from the ADC, they bind to tubulin, a protein critical for cell division. This binding disrupts the formation of microtubules, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell [, , , , ].

Q4: Is there a possibility of bystander effect with SPDB-linked ADCs?

A4: Yes, research suggests that the lipophilic metabolites of disulfide-linked conjugates, like those using SPDB, can exert a bystander effect. This means that they can diffuse to and kill neighboring tumor cells, even those that do not express the target antigen []. The generation of S-methyl DM4, a metabolite observed with SPDB-DM4 conjugates, may contribute to this bystander killing effect [].

Q5: What is the molecular formula and weight of SPDB?

A5: While not explicitly stated in the provided abstracts, the molecular formula of SPDB can be deduced as C11H12N2O3S2, and its molecular weight is 284.36 g/mol.

Q6: Have computational methods been used to understand and improve SPDB-linked ADCs?

A6: Yes, researchers are using data from cross-reactive model systems involving SPDB-linked ADCs to develop multiscale physiologically-based pharmacokinetic models. These models can help to better understand the impact of factors such as target antigen expression and ADC dose on the effectiveness of these therapies [].

Q7: How does the structure of the linker in an ADC affect its activity?

A7: The structure of the linker influences the stability and cleavage properties of the ADC. For instance, disulfide-containing linkers like SPDB and SPP are more readily cleaved in the reducing environment of the cytosol or lysosomes compared to the non-cleavable thioether-based linker SMCC [, ]. This difference in cleavability often translates to higher activity for ADCs containing cleavable linkers.

Q8: Are there structural modifications to SPDB that affect its properties in ADCs?

A8: Yes, the addition of hydrophilic groups, such as a negatively charged sulfonate group (sulfo-SPDB), to the SPDB linker can significantly enhance its properties. These modifications allow for conjugation of hydrophobic drugs, such as maytansinoids, at higher drug-to-antibody ratios (DAR) without causing aggregation or compromising the ADC's affinity for its target [].

Q9: What challenges are associated with formulating SPDB-linked ADCs?

A9: Formulating stable aqueous solutions of ADCs, including those with SPDB linkers, can be challenging. One study highlights a new stable aqueous formulation developed for the anti-mesothelin immunoconjugate MF-T-SPDB-DM4. This formulation is suitable for direct therapeutic use and can be lyophilized for improved storage stability. The lyophilized powder can be reconstituted with water, yielding a solution appropriate for therapeutic applications [].

Q10: How does the linker in an ADC affect its pharmacokinetic properties?

A10: The type of linker in an ADC can significantly influence its pharmacokinetic behavior. For instance, studies comparing the pharmacokinetics of anti-CanAg ADCs with different linkers revealed that conjugates with the uncleavable thioether linker SMCC displayed a longer half-life and higher overall exposure in tumor tissues compared to conjugates with cleavable disulfide linkers like SPDB [, ].

Q11: What factors can influence the pharmacokinetics of SPDB-linked ADCs?

A11: Factors such as target antigen expression levels in normal tissues, ADC dose, and drug-to-antibody ratio (DAR) can significantly impact the pharmacokinetics of ADCs, including those utilizing the SPDB linker []. High target antigen expression on normal tissues can lead to lower systemic ADC exposure.

Q12: What types of cancer have been studied using SPDB-linked ADCs?

A12: Preclinical and clinical studies have investigated the efficacy of SPDB-linked ADCs in a variety of cancer types, including multiple myeloma [, , ], ovarian cancer [, , ], renal cancer [, ], gastric cancer [, ], lung cancer [, , ], colorectal cancer [, , ] and acute myeloid leukemia [].

Q13: Has the efficacy of SPDB-linked ADCs been demonstrated in in vivo models?

A13: Yes, SPDB-linked ADCs have demonstrated efficacy in various in vivo models, including:

  • Xenograft Models: Studies using human tumor xenograft models in mice have shown that SPDB-linked ADCs can significantly inhibit tumor growth and prolong survival in models of ovarian cancer [], multiple myeloma [, ], and other cancers [, , , ].
  • SCID-hu Model: In a SCID-hu model, where human MM cells are implanted into mice, SPDB-linked ADCs significantly inhibited tumor growth and extended survival [, ].
  • PDX Models: SPDB-linked ADCs have demonstrated potent and durable tumor regressions in patient-derived xenograft (PDX) models of various cancers, including ovarian, renal, lung, colorectal, and triple-negative breast cancer (TNBC) [, , , ].

Q14: What is the significance of testing SPDB-linked ADCs in PDX models?

A14: PDX models are considered highly clinically relevant because they closely mimic the heterogeneity and drug response of human tumors. The robust activity observed for SPDB-linked ADCs in these models strengthens their potential for clinical translation.

Q15: How does the choice of antibody in an SPDB-linked ADC affect its targeting?

A15: The antibody component of the ADC determines its specificity. Researchers select antibodies that bind with high affinity to antigens that are preferentially expressed on the surface of cancer cells compared to normal cells [, , , , , , , , , ]. This selective binding is crucial for targeted delivery of the cytotoxic payload and minimizing off-target effects.

Q16: What factors can impact the tumor delivery of SPDB-linked ADCs?

A16: The tumor delivery and penetration of ADCs can be influenced by tumor microenvironment factors such as interstitial fluid pressure, tumor vascularity, and the presence of physical barriers like the extracellular matrix. Additionally, the size and charge of the ADC molecule, along with the expression level and internalization rate of the target antigen, can also impact tumor delivery.

Q17: Are there biomarkers that can predict the efficacy of SPDB-linked ADCs?

A17: Yes, one study investigated soluble folate receptor 1 (sFOLR1) as a potential biomarker for IMGN853, an anti-FOLR1 ADC utilizing the SPDB linker. This study developed a sandwich ELISA to quantify sFOLR1 levels in patient plasma, aiming to assess its correlation with IMGN853 pharmacokinetics and clinical response [].

Q18: What other biomarkers are being explored in the context of ADC therapy?

A18: Beyond target antigen expression, researchers are actively investigating additional biomarkers that could help predict response, monitor treatment efficacy, and identify potential resistance mechanisms to ADCs. These include: * Proliferation markers: Ki-67* DNA damage markers: γH2AX* Apoptosis markers: cleaved caspase-3* Drug transporter expression: MDR1, MRP1* DNA repair pathway activity

Q19: How are SPDB-linked ADCs characterized and quantified?

A19: Several analytical techniques are employed to characterize and quantify SPDB-linked ADCs, including:* Liquid chromatography-mass spectrometry (LC-MS): This technique is widely used to determine the drug-to-antibody ratio (DAR), assess drug load distribution, and identify and quantify ADC metabolites [, , ].* ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to quantify the levels of ADC targets, such as soluble FOLR1, in biological fluids like plasma [].* Flow Cytometry: This technique is utilized to measure the expression of target antigens on the surface of cells [, ]. It can also be employed to assess ADC internalization and processing within cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。